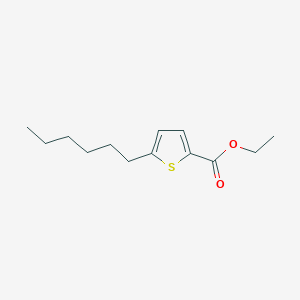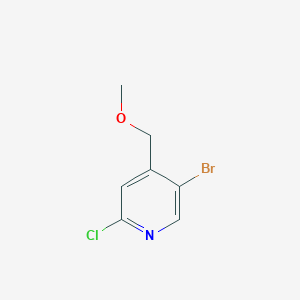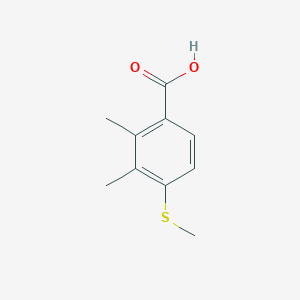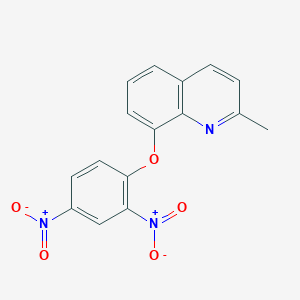
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene, also known as trifluoromethoxybenzene or TMB, is a chemical compound composed of a benzene ring with two chlorine atoms and three fluorine atoms attached. It is a colorless liquid with a sweet, chloroform-like odor and is soluble in organic solvents. TMB is used in organic synthesis, chemical research, and as a reagent in various scientific experiments. It has been found to possess a variety of biochemical and physiological effects, which are discussed in detail below.
Wissenschaftliche Forschungsanwendungen
TMB is used in a variety of scientific applications, including organic synthesis and chemical research. It is often used as a reagent in chemical reactions, such as the synthesis of pharmaceuticals and other organic compounds. Additionally, it is used as a catalyst in the synthesis of polymers, and as a solvent in the production of dyes and pigments.
Wirkmechanismus
TMB is believed to act as a Lewis acid, which is a type of chemical compound that can accept an electron pair from a Lewis base. This allows it to form a coordinate covalent bond with the Lewis base, which can then be used to facilitate a variety of chemical reactions.
Biochemical and Physiological Effects
TMB has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been found to cause an increase in the production of certain hormones, such as cortisol and adrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
TMB has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is non-toxic and non-flammable, making it safe to handle and store. Additionally, it is highly soluble in organic solvents, making it easy to use in a variety of reactions.
The main limitation of TMB is that it is not very stable when exposed to light or oxygen. Additionally, it can react with certain compounds, such as acids and bases, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
Due to its biochemical and physiological effects, TMB has the potential to be used in the development of new drugs and treatments. Additionally, it could be used to develop new catalysts for organic synthesis, and as a reagent in the production of polymers and dyes. Additionally, it could be used to study the effects of Lewis acids on chemical reactions, and to explore new methods of synthesizing pharmaceuticals and other organic compounds. Finally, further research could be done to explore the potential of TMB as a therapeutic agent, and to further study its biochemical and physiological effects.
Synthesemethoden
TMB is produced through a process of nucleophilic substitution, where a halogen atom is replaced by a nucleophile. The most common method of producing TMB is by reacting 1,1-dichloro-2,2,2-trifluoroethane (also known as Freon-113) with a strong base, such as sodium hydroxide, in an aqueous solution. This reaction produces a solution of TMB and sodium chloride, which can then be separated through distillation.
Eigenschaften
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-7(10,8(11,12)13)14-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNSEJMNYYBNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dichloro-2,2,2-trifluoroethoxy)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)

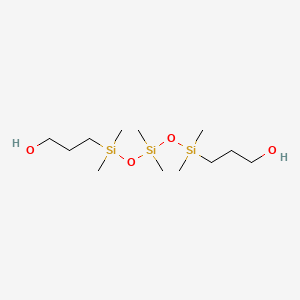
![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)

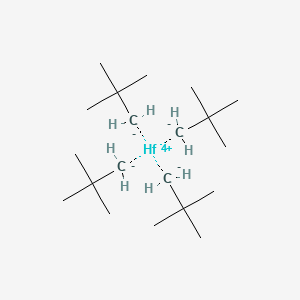
![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)
